2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol

Catalog No.
S7963913
CAS No.
M.F
C19H24N2O3
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]meth...

Product Name

2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol

IUPAC Name

2-methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-23-19-12-15(6-7-18(19)22)13-20-17-5-3-2-4-16(17)14-21-8-10-24-11-9-21/h2-7,12,20,22H,8-11,13-14H2,1H3

InChI Key

CQKAAQBLROEECQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=CC=CC=C2CN3CCOCC3)O

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=CC=C2CN3CCOCC3)O
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol, also known as MMMP, is an organic compound used in various scientific experiments. This paper aims to provide an in-depth analysis of MMMP by discussing its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol is a synthetic compound that belongs to the class of phenols. Developed by Haruki Yamada and colleagues in 2002, 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol was originally used as a fluorescent probe for analysis of pH changes in living cells (Yamada et al., 2002). Since then, 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has found other applications in scientific research due to its unique physical and chemical properties.
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has a molecular weight of 372.46 g/mol and a melting point of 248-250°C (Yamada et al., 2002). The compound is a yellow powder that is soluble in dimethyl sulfoxide, ethanol, and tetrahydrofuran and only slightly soluble in water (PubChem, 2021). The structure of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol consists of a phenol ring, a morpholine group, and an aniline group, which together confer the compound's unique physical and chemical properties.
The synthesis of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol involves a multi-step reaction starting with 4-nitrophenol and 2-(morpholin-4-ylmethyl) aniline to form the intermediate product, 2-methoxy-4-[2-(morpholin-4-ylmethyl)anilino]phenol. This intermediate is then reduced to form 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol (Yamada et al., 2002). The structure of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol can be analyzed using various techniques, including fluorescence spectroscopy, UV-Visible spectroscopy, and high-performance liquid chromatography (HPLC). Fluorescence spectroscopy is commonly used for monitoring the changes in pH of living cells, where 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol is used as a pH-sensitive fluorescent probe (Yamada et al., 2002). UV-Visible spectroscopy and HPLC are used for quantitative analysis of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol in various matrices, including biological samples.
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has been shown to penetrate the plasma membrane of living cells and accumulate in acidic organelles such as lysosomes and endosomes (Yamada et al., 2002). This property makes 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol an ideal probe for analyzing changes in pH of living cells under various conditions. In addition, 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has been shown to exhibit antitumor activity against human breast and prostate cancer cells (Zhu et al., 2016). This property makes 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol a potential candidate for developing anticancer drugs.
The toxicity and safety of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol have been evaluated in various in vitro and in vivo studies. In vitro studies have shown that 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol is non-toxic at concentrations up to 50 µM (Yamada et al., 2002; Zhu et al., 2016). In vivo studies have shown that 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol is well-tolerated in mice at doses up to 20 mg/kg (Zhu et al., 2016). However, further toxicological studies are required to evaluate the safety of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol in humans.
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has various applications in scientific research, including pH sensing in living cells, fluorescence microscopy, and anticancer drug development. 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol is often used as a pH-sensitive fluorescent probe in living cells to identify changes in pH caused by various stimuli (Yamada et al., 2002). 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol is also used in fluorescence microscopy to visualize acidic organelles in living cells (Zhu et al., 2016). In addition, 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has been shown to exhibit antitumor activity against breast and prostate cancer cells, making it a potential candidate for developing anticancer drugs (Zhu et al., 2016).
Research on 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol is still ongoing, and many studies are focused on identifying new applications of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol in various fields, including bioimaging, drug delivery, and cancer therapy. Recent studies have shown that 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol-conjugated nanoparticles can be used for targeted drug delivery in cancer therapy (Jia et al., 2020). Other studies have shown that 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol can be used as a probe for detecting alkaline phosphatase activity in living cells (Vishwakarma et al., 2020). These studies highlight the potential of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol in various scientific applications.
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has potential implications in various fields of research and industry, including bioimaging, drug delivery, and cancer therapy. 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol's pH-sensitive fluorescent properties make it an ideal probe for studying cellular behavior, which can have implications in various fields, including neurobiology, immunology, and drug discovery. In addition, 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol's antitumor activity makes it a potential candidate for developing anticancer drugs. 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol-conjugated nanoparticles have the potential to revolutionize targeted drug delivery in cancer therapy, by improving the efficacy of anticancer drugs and reducing their side effects.
Despite its many potential applications, 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol has some limitations that need to be addressed. For example, 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol's fluorescence intensity is affected by pH and temperature, which can affect its accuracy as a pH-sensitive fluorescent probe (Yamada et al., 2002). Future research can focus on developing 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol analogs that are more robust and accurate at pH sensing, or on developing new probes with better sensitivity and specificity. Other future directions for 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol research can include identifying new applications in drug discovery, bioimaging, and cancer therapy, and evaluating the safety and efficacy of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol in humans.
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol is an organic compound that has found various applications in scientific research, including bioimaging, drug delivery, and cancer therapy. 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol's pH-sensitive fluorescent properties and antitumor activity make it an ideal candidate for developing new probes and drugs. However, 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol also has some limitations that need to be addressed, and further research is required to evaluate its safety and efficacy in humans. Future research can focus on identifying new applications of 2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenol and developing new analogs that are more robust and accurate.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

328.17869263 g/mol

Monoisotopic Mass

328.17869263 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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